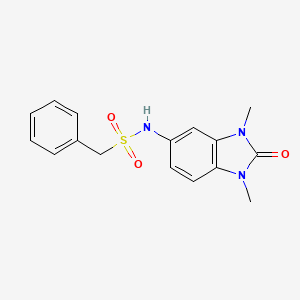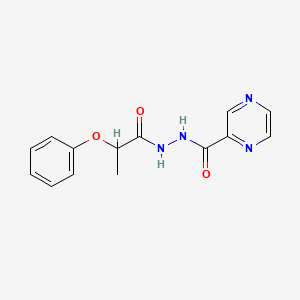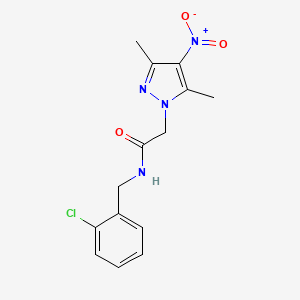
N-(2-chloro-4-nitrophenyl)-2-(4-morpholinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-nitrophenyl)-2-(4-morpholinyl)acetamide, commonly known as CNMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a small molecule that belongs to the class of amides and is known for its unique chemical properties.
作用機序
The mechanism of action of CNMA is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve memory and learning. CNMA has also been found to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
CNMA has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can improve memory and learning. CNMA has also been found to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of CNMA is its ability to inhibit the activity of acetylcholinesterase, which can be useful in studying the role of acetylcholine in memory and learning. CNMA has also been found to exhibit antitumor activity, which can be useful in studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of CNMA is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of CNMA. One area of research is the development of new drugs based on CNMA for the treatment of Alzheimer's disease and other neurological disorders. Another area of research is the development of new anticancer drugs based on CNMA. Additionally, further studies are needed to fully understand the mechanism of action of CNMA and its potential side effects.
合成法
The synthesis of CNMA is a multistep process that involves several chemical reactions. The first step involves the reaction of 2-chloro-4-nitroaniline with morpholine to form N-(2-chloro-4-nitrophenyl)morpholine. This intermediate product is then reacted with acetyl chloride to form CNMA. The final product is obtained after purification and isolation.
科学的研究の応用
CNMA has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. CNMA has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in memory and learning.
特性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4/c13-10-7-9(16(18)19)1-2-11(10)14-12(17)8-15-3-5-20-6-4-15/h1-2,7H,3-6,8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVDJRRJSADUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)
![5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5149035.png)


![3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5149057.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5149062.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)
![N-isobutyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5149072.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl methanesulfonate](/img/structure/B5149075.png)
![5-[(phenylsulfonyl)amino]isophthalic acid](/img/structure/B5149081.png)

![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5149107.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5149112.png)